An In-Depth Technical Guide to AF488 NHS Ester TEA for Advanced Biological Research
An In-Depth Technical Guide to AF488 NHS Ester TEA for Advanced Biological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Alexa Fluor™ 488 (AF488) N-hydroxysuccinimidyl (NHS) ester, with a particular focus on its use with triethylamine (TEA) as a catalyst. AF488 NHS ester is a highly efficient, amine-reactive fluorescent probe renowned for its brightness, photostability, and water solubility. These characteristics make it an invaluable tool for the fluorescent labeling of biomolecules, enabling precise tracking and quantification in a multitude of research and drug development applications.
Core Concepts: The Chemistry of Fluorescent Labeling
AF488 NHS ester facilitates the covalent attachment of the AF488 fluorophore to primary amines (-NH₂) present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. The N-hydroxysuccinimidyl ester is a reactive group that readily undergoes a nucleophilic acyl substitution reaction with the unprotonated amine, forming a stable amide bond. This reaction is highly specific for primary amines, which are predominantly found on the N-terminus of polypeptide chains and the side chains of lysine residues.
The efficiency of this labeling reaction is critically dependent on the pH of the reaction buffer. An alkaline environment (pH 8.3-9.0) is optimal to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic to attack the NHS ester.
In non-aqueous labeling reactions, a tertiary amine base such as triethylamine (TEA) is often employed. TEA acts as a catalyst by deprotonating the primary amines, thereby increasing their nucleophilicity and promoting an efficient reaction with the NHS ester.
Quantitative Data Summary
For ease of comparison, the key quantitative properties of AF488 NHS ester are summarized in the tables below.
Table 1: Spectroscopic and Physicochemical Properties of AF488 NHS Ester
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~494 nm | [1][2] |
| Emission Maximum (λem) | ~517 nm | [1][2] |
| Molar Extinction Coefficient | ~73,000 cm⁻¹M⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | ~0.92 | [3] |
| Fluorescence Lifetime (τ) | ~4.1 ns | [4] |
| Molecular Weight | ~643.4 g/mol | [1] |
| Optimal pH for Labeling | 8.3 - 9.0 | [5] |
| pH Insensitivity Range | 4 - 10 | [1][6] |
Table 2: Recommended Parameters for Antibody Labeling with AF488 NHS Ester
| Parameter | Recommended Value | Reference(s) |
| Antibody Concentration | 2 - 10 mg/mL | [5] |
| Molar Ratio of Dye to Antibody (IgG) | 5:1 to 20:1 | [7] |
| Reaction Buffer | 0.1–0.2 M Sodium Bicarbonate, pH 8.3 | [1] |
| Reaction Time | 1 hour | [1] |
| Reaction Temperature | Room Temperature | [1] |
Experimental Protocols
General Protein and Antibody Labeling with AF488 NHS Ester in Aqueous Buffer
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Reactions can be scaled up or down as needed.
Materials:
-
Protein or antibody of interest in an amine-free buffer (e.g., PBS)
-
AF488 NHS ester
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate solution, pH 8.5-9.5
-
Purification column (e.g., Sephadex G-25)
Methodology:
-
Protein Preparation:
-
Dye Preparation:
-
Immediately before use, dissolve 1 mg of AF488 NHS ester in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution. Vortex to ensure complete dissolution.[7]
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-9.0 by adding 1/10th volume of 1 M sodium bicarbonate. For example, add 50 µL of 1 M sodium bicarbonate to 500 µL of the antibody solution.[8]
-
Calculate the required volume of the AF488 NHS ester stock solution to achieve the desired molar ratio of dye to protein (a 10:1 ratio is a good starting point for IgG).[7]
-
Add the calculated amount of the AF488 NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute the conjugate with PBS (pH 7.2-7.4). The labeled protein will elute first.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for AF488).
-
Calculate the protein concentration and the concentration of the dye using the Beer-Lambert law. A correction factor for the absorbance of the dye at 280 nm (A₂₈₀, actual = A₂₈₀, observed – (CF₂₈₀ × A₄₉₄)) should be applied. The correction factor for AF488 is approximately 0.11.
-
The DOL is the molar ratio of the dye to the protein. For most applications, a DOL of 4-9 is optimal for IgG antibodies.[9]
-
Peptide Labeling with AF488 NHS Ester in a Non-Aqueous Solvent with TEA
This protocol is suitable for labeling peptides or other biomolecules that are soluble in organic solvents.
Materials:
-
Amine-containing peptide
-
AF488 NHS ester
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Reverse-phase HPLC for purification
Methodology:
-
Reagent Preparation:
-
Dissolve the peptide in anhydrous DMF to a final concentration of 5-20 mM.
-
Dissolve AF488 NHS ester in anhydrous DMF to a similar concentration.
-
-
Labeling Reaction:
-
Purification:
-
Evaporate the solvent under vacuum.
-
Purify the labeled peptide using reverse-phase HPLC.
-
Visualizations
Experimental Workflow for Antibody Labeling
Caption: Workflow for labeling antibodies with AF488 NHS ester.
G-Protein Coupled Receptor (GPCR) Signaling Pathway Visualization
The following diagram illustrates a common application of AF488-labeled ligands in studying G-protein coupled receptor (GPCR) signaling. A fluorescently labeled agonist binds to the GPCR, inducing a conformational change that activates the associated G-protein. The activated Gα subunit then modulates the activity of an effector enzyme, leading to the production of a second messenger and downstream cellular responses.
Caption: GPCR signaling initiated by a fluorescently labeled agonist.
References
- 1. Alexa Fluor 488 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]
- 2. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 3. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. neb.com [neb.com]
